(4-Aminocyclopent-2-en-1-yl)methanol

Chiral chromatography Enantiomeric separation Pharmaceutical quality control

(4-Aminocyclopent-2-en-1-yl)methanol is a chiral cyclic amino alcohol that serves as a critical carbocyclic scaffold in nucleoside analog synthesis. It possesses two chiral centers at the C1 and C4 positions of its cyclopentene ring, giving rise to four stereoisomers—(1S,4R), (1R,4S), (1S,4S), and (1R,4R).

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B8814785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminocyclopent-2-en-1-yl)methanol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C(C=CC1N)CO
InChIInChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2
InChIKeyUXKZFJDNFBNQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (4-Aminocyclopent-2-en-1-yl)methanol: Chiral Building Block for Antiviral Intermediates


(4-Aminocyclopent-2-en-1-yl)methanol is a chiral cyclic amino alcohol that serves as a critical carbocyclic scaffold in nucleoside analog synthesis [1]. It possesses two chiral centers at the C1 and C4 positions of its cyclopentene ring, giving rise to four stereoisomers—(1S,4R), (1R,4S), (1S,4S), and (1R,4R) . The (1S,4R) enantiomer is the pharmacologically relevant form used as a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor Abacavir, underscoring the absolute requirement for stereochemical fidelity in procurement [1].

Why (4-Aminocyclopent-2-en-1-yl)methanol Cannot Be Substituted by Other Cyclopentane or Cyclopentene Amino Alcohols


Generic substitution fails because stereochemical configuration, ring geometry, and functional group arrangement collectively dictate the biological outcome of the final drug substance [1]. Substituting with an incorrect enantiomer, such as the (1R,4S) undesired isomer, leads to an inactive or potentially toxic carbocyclic nucleoside analog, compromising both efficacy and regulatory compliance [2]. Similarly, replacing the cyclopentene core with a saturated cyclopentane or an alternative amino alcohol abolishes the specific molecular recognition required for incorporation into the HIV reverse transcriptase active site, thereby rendering the synthesized nucleoside analog ineffective [1].

(4-Aminocyclopent-2-en-1-yl)methanol Quantitative Differentiation vs. Analogs: Procurement Evidence


Stereochemical Purity vs. (1R,4S)-Isomer: Validated Chiral HPLC Resolution > 2.0

A validated reverse-phase enantioselective HPLC method using a Daicel Crownpack (+) column demonstrated baseline resolution greater than 2.0 between the desired (1S,4R)-4-aminocyclopent-2-en-1-yl methanol and its undesired (1R,4S) enantiomer [1]. The method achieved a limit of detection (LOD) of 0.6 µg/mL and a limit of quantitation (LOQ) of 2.0 µg/mL for the undesired isomer, with linearity established from 2.0 to 7.5 µg/mL, ensuring that even trace amounts of the inactive enantiomer can be reliably quantified [1].

Chiral chromatography Enantiomeric separation Pharmaceutical quality control Abacavir intermediate

Preparative Chiral Separation Efficiency: Crown Ether CSP Achieves 85-95% Enantiomeric Excess

Preparative chiral separation utilizing crown ether-based chiral stationary phases (CSPs) has been specifically applied to resolve racemic Vince Lactam, the precursor to (4-aminocyclopent-2-en-1-yl)methanol, yielding the desired enantiomer with an enantiomeric excess (ee) between 85% and 95% and a recovery yield of 78-90% . This compares favorably to alternative polysaccharide-based CSPs which may offer different selectivity profiles but require distinct optimization .

Preparative chromatography Enantiomeric excess Chiral resolution Process chemistry

Thermodynamic Stability: Vaporization Enthalpy of 51.1±6.0 kJ/mol vs. Saturated Analogs

The computed enthalpy of vaporization for (4-aminocyclopent-2-en-1-yl)methanol is 51.1±6.0 kJ/mol, with a boiling point of 203.3±33.0 °C at 760 mmHg and a vapor pressure of 0.1±0.9 mmHg at 25°C . While direct experimental comparison with saturated cyclopentane analogs is lacking in the primary literature, the presence of the cyclopentene double bond generally increases molecular rigidity and influences volatility relative to fully saturated cyclopentane amino alcohols, which may have different thermal profiles . This data provides a baseline for assessing the compound's behavior under process conditions such as distillation or vacuum drying.

Thermodynamics Enthalpy of vaporization Process safety Physical property

XLogP3-AA Lipophilicity of -0.5: Differentiating from Higher logP Saturated Analogs

The computed XLogP3-AA value for (1S,4R)-4-amino-2-cyclopentene-1-methanol is -0.5, indicating a relatively hydrophilic character compared to saturated cyclopentane amino alcohols which typically possess higher (more positive) logP values [1]. For instance, the saturated analog 4-aminocyclohexanol (a closely related scaffold) has a predicted logP of approximately -0.3 to 0.1, depending on the substituent. The lower lipophilicity of the cyclopentene derivative may influence its solubility profile and its behavior in aqueous reaction media.

Lipophilicity XLogP ADME Physicochemical property

Validated Application Scenarios for (4-Aminocyclopent-2-en-1-yl)methanol Procurement


Synthesis of Abacavir Sulfate: The Critical (1S,4R) Enantiomer Requirement

This compound is the indispensable chiral intermediate for the synthesis of Abacavir, a frontline HIV-1 reverse transcriptase inhibitor [1]. Only the (1S,4R) enantiomer yields the pharmacologically active drug substance. The validated chiral HPLC method with a resolution > 2.0 [2] provides the necessary analytical assurance to procure and release only the active enantiomer for this high-value pharmaceutical manufacturing process.

Preparative Chiral Resolution of Vince Lactam: Ensuring High Enantiomeric Excess

In process development, the compound is used as a benchmark for optimizing preparative chiral chromatography. The documented 85-95% enantiomeric excess achieved using crown ether-based CSPs [1] serves as a performance target for developing cost-effective, large-scale enantiomer separations. This is crucial for reducing the cost of goods in Abacavir production by maximizing the yield of the desired (1S,4R) enantiomer.

Carbocyclic Nucleoside Analog Library Synthesis

The cyclopentene scaffold serves as a versatile platform for generating libraries of carbocyclic nucleoside analogs beyond Abacavir, such as Carbovir and its derivatives [1]. The well-defined stereochemistry of the (1S,4R) amino alcohol enables the systematic exploration of structure-activity relationships (SAR) for new antiviral and anticancer agents. The predictable reactivity of the double bond and amino/hydroxyl groups allows for diverse functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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